molecular formula C13H19NO2S B2950974 N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049512-14-2

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2950974
CAS RN: 1049512-14-2
M. Wt: 253.36
InChI Key: RYXJHXFKXUPECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by scientists at the pharmaceutical company Dainippon Sumitomo Pharma in Japan. MT-45 has been found to have potent analgesic properties, making it a potential candidate for the treatment of chronic pain. However, due to its high abuse potential and lack of safety data, it is not currently approved for medical use.

Mechanism of Action

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide works by binding to the mu-opioid receptor in the brain, which is responsible for mediating pain relief. Like other opioid drugs, N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide produces its effects by activating the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide produces a range of biochemical and physiological effects in the body. It has been found to reduce pain, induce sedation, and produce feelings of euphoria. It can also cause respiratory depression, which can be life-threatening in high doses. N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been shown to have a longer duration of action than morphine, which could make it a useful drug for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several advantages and limitations for use in lab experiments. Its potent analgesic properties make it a useful tool for investigating the mechanisms of pain relief in the brain. However, its high abuse potential and lack of safety data make it a risky substance to work with. Researchers must take appropriate precautions to ensure the safety of themselves and their subjects when working with N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One area of interest is the development of safer, non-addictive opioid drugs that can be used to treat chronic pain. Another area of research is the investigation of the long-term effects of opioid use on the brain and body. Additionally, more studies are needed to determine the safety and efficacy of N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in humans, as well as its potential for abuse and addiction.

Synthesis Methods

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is not widely available in the literature due to its potential for misuse. However, it is known that the starting materials for the synthesis of N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide are cyclopentanone and 2-methoxyethylamine, which are reacted with thiophene-2-carboxylic acid to form the final product.

Scientific Research Applications

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been the subject of several scientific studies that have investigated its potential as an analgesic drug. One study conducted in rats found that N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide had a similar potency to morphine in producing analgesia. Another study found that N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide was effective in reducing pain in mice with neuropathic pain. However, due to its high abuse potential, N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has not been extensively studied in humans.

properties

IUPAC Name

N-(2-methoxyethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-16-9-8-14-12(15)13(6-2-3-7-13)11-5-4-10-17-11/h4-5,10H,2-3,6-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXJHXFKXUPECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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